molecular formula C8H13ClO3 B1638547 Ethyl 4-chloro-3-ethoxy-2-butenoate CAS No. 32809-81-7

Ethyl 4-chloro-3-ethoxy-2-butenoate

Katalognummer: B1638547
CAS-Nummer: 32809-81-7
Molekulargewicht: 192.64 g/mol
InChI-Schlüssel: ZKGUZFGSTHDYQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-chloro-3-ethoxy-2-butenoate is an organic compound with the molecular formula C8H13ClO3. It is a derivative of butenoic acid and is characterized by the presence of a chlorine atom, an ethoxy group, and an ethyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-3-ethoxy-2-butenoate can be synthesized through several methods. One common method involves the reaction of 4-chloro-3-ethoxy-2-butenoic acid with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes use high-purity reactants and advanced catalytic systems to ensure high yields and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-chloro-3-ethoxy-2-butenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted butenoates .

Wissenschaftliche Forschungsanwendungen

Ethyl 4-chloro-3-ethoxy-2-butenoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 4-chloro-3-ethoxy-2-butenoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The pathways involved in these reactions are complex and depend on the specific context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 4-chloro-3-ethoxybutanoate
  • Ethyl 4-chloro-3-methoxy-2-butenoate
  • Ethyl 4-bromo-3-ethoxy-2-butenoate

Uniqueness

Ethyl 4-chloro-3-ethoxy-2-butenoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both a chlorine atom and an ethoxy group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Eigenschaften

CAS-Nummer

32809-81-7

Molekularformel

C8H13ClO3

Molekulargewicht

192.64 g/mol

IUPAC-Name

ethyl 4-chloro-3-ethoxybut-2-enoate

InChI

InChI=1S/C8H13ClO3/c1-3-11-7(6-9)5-8(10)12-4-2/h5H,3-4,6H2,1-2H3

InChI-Schlüssel

ZKGUZFGSTHDYQQ-UHFFFAOYSA-N

SMILES

CCOC(=CC(=O)OCC)CCl

Isomerische SMILES

CCO/C(=C/C(=O)OCC)/CCl

Kanonische SMILES

CCOC(=CC(=O)OCC)CCl

32809-81-7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.